molecular formula C10H10Cl2N2O2 B7576063 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide

Cat. No. B7576063
M. Wt: 261.10 g/mol
InChI Key: BHWYXRMMGPUZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide, also known as CCMA, is a chemical compound with potential biological applications. This compound belongs to the class of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide is not fully understood. However, studies have suggested that 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, reduce inflammation, and inhibit cancer cell growth. 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide is that it has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that the mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide.

Future Directions

There are several future directions for research on 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide. One direction is to further study the mechanism of action of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide. Another direction is to study the potential of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide as an anticancer agent in combination with other drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide for its potential as an anti-inflammatory agent.

Synthesis Methods

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. The reaction of this intermediate with N-methyl-N-(2-chloroacetyl)amine in the presence of triethylamine produces 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide.

Scientific Research Applications

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide has been studied for its potential as an anticancer agent. Studies have shown that 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide inhibits the growth of cancer cells in vitro and in vivo. 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-13-10(16)7-4-6(2-3-8(7)12)14-9(15)5-11/h2-4H,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYXRMMGPUZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide

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